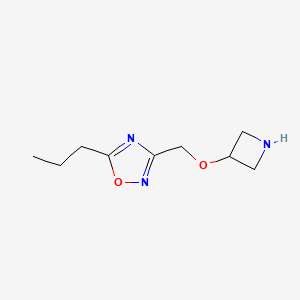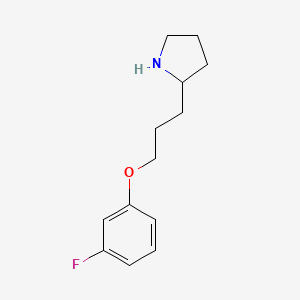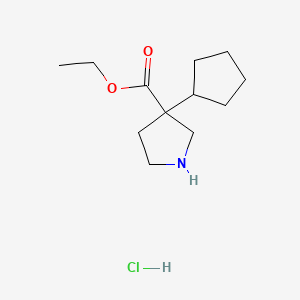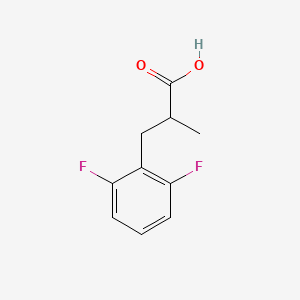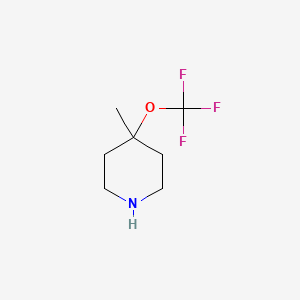
4-Methyl-4-(trifluoromethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(trifluoromethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trifluoromethoxy)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The reaction mixture is then subjected to distillation and concentration, followed by precipitation using a solvent. The final product is obtained through filtration, washing, and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation and purification processes similar to those used in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(trifluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(trifluoromethoxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(trifluoromethoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-4-(trifluoromethoxy)piperidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: Lacks the methyl group, which can affect its chemical properties and reactivity.
4-Methylpiperidine: Does not have the trifluoromethoxy group, resulting in different chemical behavior and applications.
4-(Trifluoromethoxy)phenoxy piperidine:
Eigenschaften
Molekularformel |
C7H12F3NO |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
4-methyl-4-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-6(12-7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 |
InChI-Schlüssel |
QJUCLWFLTATOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)

